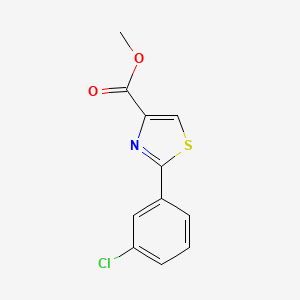Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC13496458
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C11H8ClNO2S |
|---|---|
| Molecular Weight | 253.71 g/mol |
| IUPAC Name | methyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
| Standard InChI Key | YUJUSIJXJHHHMV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl |
Structural and Chemical Characterization
Molecular Architecture
Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate comprises a five-membered thiazole ring containing sulfur and nitrogen atoms. The 3-chlorophenyl group at the 2-position introduces steric and electronic effects, while the methyl ester at the 4-position enhances solubility and reactivity. The IUPAC name is methyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate, with the SMILES notation COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 267.73 g/mol | |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically follows a multi-step protocol:
-
Thiazole Ring Formation: The Hantzsch thiazole synthesis employs thiourea and α-haloketones. For example, reacting methyl 2-bromoacetoacetate with thiourea yields the thiazole core .
-
Aryl Substitution: A Buchwald-Hartwig coupling or direct C-H arylation introduces the 3-chlorophenyl group. Palladium-catalyzed C5-arylation of azole-4-carboxylates has been demonstrated for similar structures .
Table 2: Synthetic Routes for Analogous Thiazoles
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole cyclization | Thiourea, α-bromoketone, EtOH, reflux | 65–75% | |
| Pd-catalyzed arylation | Pd(OAc), PPh, KCO, DMF | 50–60% |
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Automated purification systems, such as simulated moving bed chromatography, are utilized to isolate the final product.
Biological Activity and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate is hypothesized to inhibit bacterial cell wall synthesis by targeting UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for peptidoglycan biosynthesis. Comparable compounds, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.06 µg/mL) .
Table 3: Antimicrobial Activity of Thiazole Analogues
| Compound | Target Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 | |
| Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate | S. aureus | 2.5 |
Applications in Drug Discovery
Lead Optimization
The methyl ester group serves as a prodrug moiety, enhancing bioavailability. Hydrolysis to the carboxylic acid in vivo improves target binding. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl) at the phenyl meta-position enhance enzymatic inhibition.
Comparative Analysis with Structural Analogues
Table 4: Comparison of Thiazole-4-carboxylate Derivatives
Future Research Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume